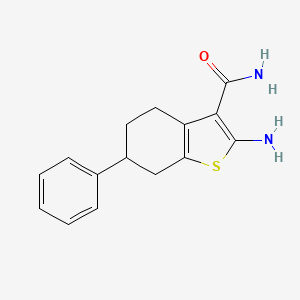

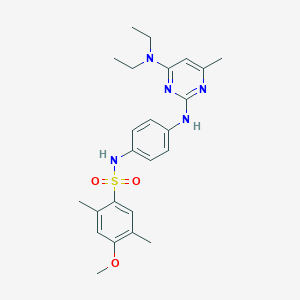

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of tetrahydrobenzothiophene . It is related to a class of compounds that have been studied for their potential biological activity .

Synthesis Analysis

The synthesis of similar compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC), and the determination of related impurities was done by HPLC .Molecular Structure Analysis

The molecular structure of this compound is related to the tetrahydrobenzothiophene structure . Fused benzoseleno-phenopyrimidine systems were also obtained by reaction of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile with formamide, carbon disulfide, and phenyl isothiocyanate .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with ethylenediamine in the presence of a catalytic amount of carbon disulfide . It can also react with formamide, carbon disulfide, and phenyl isothiocyanate .科学的研究の応用

Colorectal Cancer Treatment

This compound has been studied for its potential as a treatment for colorectal cancer. It has shown promise as an inhibitor of PDK1 and LDHA enzymes, which are associated with reprogrammed glucose metabolism in tumor cells . The compound exhibited significant cytotoxic activities on colorectal cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antioxidant Properties

In the realm of antioxidant research, derivatives of this compound have demonstrated strong antioxidant properties. This is crucial because oxidative stress is a known factor in the initiation of various carcinogenic processes .

Antibacterial Activity

The antibacterial potential of this compound has been explored, particularly against strains like E. coli and S. aureus. Its ability to inhibit bacterial growth makes it a candidate for further study in the development of new antibacterial agents .

Molecular Docking Studies

Molecular docking studies have revealed that derivatives of this compound have good binding affinity to the colchicine binding site of the tubulin domain. This suggests potential applications in the design of drugs targeting microtubule dynamics .

Synthesis of Indole Derivatives

Indole derivatives are significant in the pharmaceutical industry, and this compound serves as a precursor in the synthesis of such derivatives. These are prevalent moieties in natural products and drugs, playing a crucial role in cell biology .

Antiviral Research

Modifications of this compound have been investigated for enhanced antiviral activity. This research is particularly relevant in the context of designing new antiviral drugs, which is a field of high importance in public health .

将来の方向性

特性

IUPAC Name |

2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c16-14(18)13-11-7-6-10(8-12(11)19-15(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8,17H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKDAJZBVQKUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)

![(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2592387.png)

![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)

![2-Chloro-N-[[(2R,3S)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2592397.png)

![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)

![3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2592404.png)